molecular formula C10H12ClN B2730105 rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2140267-09-8

rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No.: B2730105
CAS No.: 2140267-09-8
M. Wt: 181.66
InChI Key: WGFSSSLTLSNEQC-HHDYSPPTSA-N
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Description

rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a compound with significant interest in the fields of chemistry and medicine.

Preparation Methods

The synthesis of rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves several stepsReaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes.

    Medicine: Research indicates its potential as a lead compound for developing new anticancer and antimicrobial drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride stands out due to its unique structural features and potential applications. Similar compounds include:

    1-indanamine: Known for its use in medicinal chemistry.

    4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine;hydrochloride: Another compound with similar structural features but different functional groups.

This compound’s uniqueness lies in its specific stereochemistry and the potential for diverse applications in various fields.

Properties

IUPAC Name

(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H/t8-,9+,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFSSSLTLSNEQC-HHDYSPPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]2N)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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